molecular formula C14H20ClN3O2 B13036654 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate

Cat. No.: B13036654
M. Wt: 297.78 g/mol
InChI Key: XPWCVQZEYVSGQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a bicyclic heterocyclic compound featuring a pyrido[4,3-D]pyrimidine core fused with a partially saturated dihydro ring system. This compound is likely utilized as an intermediate in medicinal chemistry, given the pharmacological relevance of pyrido-pyrimidine derivatives in kinase inhibition and anticancer research .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)pentanoate

InChI

InChI=1S/C14H20ClN3O2/c1-3-20-13(19)5-4-10(2)18-7-6-12-11(9-18)8-16-14(15)17-12/h8,10H,3-7,9H2,1-2H3

InChI Key

XPWCVQZEYVSGQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)N1CCC2=NC(=NC=C2C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the compound to form different derivatives.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized heterocyclic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrido-pyrimidine derivatives vary in fused ring systems and substituents, which dictate their physicochemical and biological properties. Key analogues include:

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Pyrido[4,3-D]pyrimidine 2-Cl, ethyl pentanoate Not reported Not reported Expected IR: ~730 cm⁻¹ (C-Cl), ~1730 cm⁻¹ (ester C=O)
N-(7-Methyl-2-phenylamino-...) () Thieno[2,3-D]pyrimidine 7-CH3, phenylamino, acetamide 369.44 g/mol 143–145 IR: 1730 cm⁻¹ (C=O), 1690 cm⁻¹ (C=O); NMR: δ 2.10 (COCH3)
Compound 11a () Pyrazolo-pyrano-pyrimidine 4-Fluorophenyl, imino, methyl Not reported Not reported NMR: E isomer dominance in DMSO-d6
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)...] () Pyrimidine Thietan-3-yloxy, methyl, thioacetate Not reported Not reported Not reported

Key Observations :

  • Core Diversity: The thieno[2,3-D]pyrimidine () and pyrazolo-pyrano-pyrimidine () cores introduce distinct electronic environments compared to the pyrido[4,3-D]pyrimidine system. For example, the sulfur atom in thieno-pyrimidine may enhance π-stacking interactions, while the pyrano ring in compounds increases rigidity .
  • Substituent Effects : The 2-chloro group in the target compound contrasts with methyl () or fluorophenyl () substituents. Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets, whereas fluorine’s smaller size enhances metabolic stability .
  • Spectral Signatures : The target compound’s IR spectrum would differ from ’s acetamide derivative due to the absence of amide C=O (1690 cm⁻¹) and presence of ester C=O (~1730 cm⁻¹) .

Biological Activity

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by a chloro-substituted pyridopyrimidine ring and a pentanoate moiety, has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its antiproliferative and antimicrobial properties, as well as its mechanisms of action and therapeutic implications.

  • Molecular Formula : C₁₄H₂₀ClN₃O₂
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 2087477-60-7

Biological Activity Overview

Research indicates that compounds within the pyridopyrimidine class exhibit significant biological activities. This compound has been studied for:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It may influence gene expression related to cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and other related compounds:

Compound NameStructureUnique Features
Ethyl 4-(2-chloro-pyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar pyridopyrimidine coreLacks pentanoate side chain
7-Methyl-2-chloropyrido[4,3-d]pyrimidineMethyl substitution on pyridineDifferent biological activity profile
6-Amino-7-chloropyrido[4,3-d]pyrimidineAmino group substitutionPotentially different therapeutic uses

This comparative analysis highlights the unique aspects of this compound due to its specific chloro substitution and pentanoate structure.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological characterization of similar compounds within the pyridopyrimidine class. For example:

  • Antiproliferative Studies : A series of pyridopyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation. These studies demonstrated that structural modifications significantly impacted their biological activity.
  • Antimicrobial Testing : Various derivatives were tested against common bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy.

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